Ethyl mandelate

Beschreibung

Ethyl mandelate has been reported in Angelica gigas and Artemisia judaica with data available.

Structure

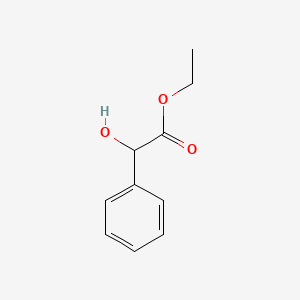

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057829 | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

774-40-3, 4358-88-7, 10606-72-1 | |

| Record name | (±)-Ethyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL MANDELATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to ethyl mandelate, an important intermediate in the pharmaceutical and fine chemical industries.[1] The protocols detailed herein are compiled from established literature and patents, offering a practical resource for laboratory and process development applications. This document covers the classical Fischer-Speier esterification, synthesis from benzaldehyde cyanohydrin, and modern enzymatic and solid acid-catalyzed methods.

Fischer-Speier Esterification of Mandelic Acid

The most traditional method for synthesizing this compound is the Fischer-Speier esterification of mandelic acid with ethanol, catalyzed by a strong mineral acid. This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol reactant or by removing water as it is formed.[2][3]

Experimental Protocol

Materials:

-

Mandelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Toluene (for azeotropic removal of water, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mandelic acid (1.0 equivalent).

-

Add a large excess of absolute ethanol (e.g., 5-10 equivalents), which also serves as the solvent.[4]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[5]

-

Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Reaction Pathway

Caption: Fischer-Speier esterification of mandelic acid with ethanol.

Synthesis from Benzaldehyde Cyanohydrin

An alternative high-yield route involves the alcoholysis of mandelonitrile (benzaldehyde cyanohydrin) in the presence of hydrogen chloride. This method avoids the equilibrium limitations of the Fischer esterification.

Experimental Protocol

Materials:

-

Benzaldehyde cyanohydrin (Mandelonitrile)

-

Ethanol

-

Hydrogen chloride (gas or solution in ethanol)

-

Chlorobenzene (for workup)

-

Ammonia (gas, for neutralization)

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 5 moles of ethanol and heat to 55°C.

-

Prepare two separate solutions:

-

Solution A: 2 moles of benzaldehyde cyanohydrin in 5 moles of ethanol.

-

Solution B: 5.4 moles of HCl in 21 moles of ethanol.

-

-

Add both solutions dropwise to the heated ethanol, maintaining the temperature between 55-60°C.

-

After the addition is complete, heat the mixture to reflux (approximately 80°C) for 6 hours.

-

Cool the reaction mixture. Neutralize the excess HCl by bubbling gaseous ammonia through the solution, which precipitates ammonium chloride.

-

Add chlorobenzene to the mixture and remove the excess ethanol by distillation.

-

Cool the remaining mixture and filter off the solid ammonium chloride.

-

The this compound is isolated from the filtrate by vacuum distillation.

Reaction Pathway

Caption: Synthesis of this compound from benzaldehyde cyanohydrin.

Enzymatic Synthesis of (R)-Ethyl Mandelate

Biocatalytic methods offer the advantage of high stereoselectivity, providing access to enantiomerically pure esters which are crucial for many pharmaceutical applications. Lipases are commonly employed for the kinetic resolution of racemic mandelic acid or its esters.

Experimental Protocol

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., diisopropyl ether)

-

Acylating agent (for resolution of mandelic acid, e.g., vinyl acetate)

Procedure (Kinetic Resolution of Racemic this compound):

-

In a temperature-controlled vessel, dissolve racemic this compound in a suitable organic solvent like diisopropyl ether.

-

Add an aqueous buffer solution to create a biphasic system.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 40-50°C). The lipase will selectively hydrolyze one enantiomer (e.g., (S)-ethyl mandelate) to (S)-mandelic acid.

-

Monitor the reaction for enantiomeric excess (ee) and conversion, for instance by chiral HPLC.

-

Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining (R)-ethyl mandelate and the formed (S)-mandelic acid.

-

Separate the enzyme by filtration.

-

Separate the organic and aqueous layers. The (R)-ethyl mandelate remains in the organic layer, while the sodium salt of (S)-mandelic acid is in the aqueous layer.

-

Isolate the (R)-ethyl mandelate from the organic phase by solvent evaporation. The (S)-mandelic acid can be recovered from the aqueous phase by acidification and extraction.

Experimental Workflow

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Synthesis via Solid Acid Catalysis

To address the environmental and practical issues associated with homogeneous acid catalysts (e.g., corrosion, difficult separation), solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) can be employed. These catalysts are easily recoverable and reusable, making the process more sustainable.

Experimental Protocol

Materials:

-

Mandelic acid

-

Absolute ethanol

-

Amberlyst-15 resin

-

Ethyl acetate

Procedure:

-

Activate the Amberlyst-15 resin by washing with ethanol and drying.

-

In a round-bottom flask, combine mandelic acid, an excess of absolute ethanol, and the activated Amberlyst-15 resin (e.g., 10-20% by weight of the mandelic acid).

-

Heat the mixture to reflux with stirring for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.

-

Remove the excess ethanol from the filtrate by rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine to remove any unreacted mandelic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by vacuum distillation if necessary.

Logical Relationship Diagram

References

Ethyl Mandelate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl mandelate, the ethyl ester of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile building block in the synthesis of a variety of more complex chiral molecules and active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of a stereogenic center at the α-carbon, allowing for the introduction of specific stereochemistry into a target molecule. This guide provides an in-depth overview of the core chemical properties of this compound, including its physical characteristics, spectral data, solubility, and reactivity. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their laboratory work.

Chemical and Physical Properties

This compound can exist as a racemic mixture (a 1:1 mixture of its two enantiomers, (R)- and (S)-ethyl mandelate) or as individual, optically pure enantiomers. The physical properties can vary slightly between the racemate and the pure enantiomers, particularly the melting point and optical activity.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| IUPAC Name | ethyl 2-hydroxy-2-phenylacetate | [2] |

| CAS Number (Racemate) | 774-40-3 | [2] |

| Appearance | Colorless liquid or white solid | |

| Melting Point (Racemate) | 35 - 37 °C | |

| Boiling Point (Racemate) | 253-255 °C (at 760 mmHg) | |

| Density (Racemate) | 1.115 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.512 |

Table 2: Properties of this compound Enantiomers

| Property | (R)-(-)-Ethyl Mandelate | (S)-(+)-Ethyl Mandelate | Source(s) |

| CAS Number | 10606-72-1 | 13704-09-1 | Chem-Impex |

| Melting Point | 33-34 °C | 27.0 to 30.0 °C | Chem-Impex, TCI |

| Boiling Point | 103-105 °C (at 2 mmHg) | Not specified | Chem-Impex |

| Optical Rotation [α]D²⁰ | -134° (c=3, CHCl₃) | +135.0 to +140.0° (c=1, CHCl₃) | Chem-Impex, TCI |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42-7.26 (m, 5H, Ar-H), 5.14 (s, 1H, CH-OH), 4.21 (q, J=7.1 Hz, 2H, O-CH₂-CH₃), 3.9 (br s, 1H, OH), 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH₃) | |

| FT-IR (Gas Phase) | ~3500 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2980 cm⁻¹ (Aliphatic C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch) | |

| Mass Spectrometry (EI) | m/z 180 (M⁺), 107 (base peak, [C₆H₅CHOH]⁺), 79, 77 |

Solubility and Reactivity

-

Solubility : this compound is soluble in methanol and other common organic solvents such as chloroform and ethyl acetate.

-

Reactivity : this compound is stable under normal conditions. It is incompatible with strong oxidizing agents. The hydroxyl group can be acylated, and the ester can be hydrolyzed under acidic or basic conditions. The oxidation of this compound by chromic acid yields ethyl benzoylformate.

Experimental Protocols

The following are generalized protocols for key experiments related to the analysis of this compound. Researchers should adapt these methods to their specific instrumentation and laboratory conditions.

Determination of Melting Point

Methodology: The melting point of solid this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end. The solid is packed down to the bottom of the tube.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

Place the capillary tube containing the sample into the heating block of the apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

-

Spectroscopic Analysis

Methodology: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

-

Methodology: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (for liquid samples): Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Sample Preparation (for solid samples): Prepare a KBr pellet by grinding a small amount of solid this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Apparatus: An FT-IR spectrometer.

-

Procedure:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in this compound.

-

Methodology: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Apparatus: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

Procedure:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

Identify the molecular ion peak and major fragment ions.

-

Synthesis and Purification

Methodology: A common method for the synthesis of this compound is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.

-

Reactants: Mandelic acid, ethanol (in excess, to act as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure:

-

Dissolve mandelic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Methodology: Enzymatic kinetic resolution is a common method to separate the enantiomers of racemic this compound.

-

Reactants: Racemic this compound, an acyl donor (e.g., vinyl acetate), and a lipase (e.g., Candida antarctica lipase B - CAL-B).

-

Procedure:

-

Dissolve racemic this compound in an appropriate organic solvent (e.g., hexane or tert-butyl methyl ether).

-

Add the acyl donor and the lipase.

-

Incubate the mixture with shaking at a controlled temperature.

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

-

Stop the reaction at approximately 50% conversion.

-

Separate the enzyme by filtration.

-

The product mixture, containing one acylated enantiomer and the unreacted enantiomer, can be separated by column chromatography.

-

Logical and Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its enantiomers are used to introduce specific stereochemistry, which is often critical for the biological activity and safety of a drug. For instance, derivatives of mandelic acid are found in the structures of some anti-inflammatory drugs and other bioactive compounds. The ability to produce enantiomerically pure this compound through methods like kinetic resolution is therefore of high importance in the pharmaceutical industry.

Safety Information

This compound is classified as an eye irritant. Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Ethyl mandelate CAS number

An In-depth Technical Guide to Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 774-40-3), a significant ester of mandelic acid. It details its physicochemical properties, spectroscopic data, synthesis methodologies, applications in research and drug development, and essential safety information. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences, offering detailed experimental protocols and structured data presentation to facilitate its use in laboratory and industrial settings.

Introduction

This compound, with the CAS number 774-40-3, is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] As the ethyl ester of mandelic acid, it possesses a chiral center, making it a valuable building block in asymmetric synthesis.[1] Its applications span from being a key component in the production of active pharmaceutical ingredients (APIs) to its use as a flavoring agent. This guide aims to provide an in-depth technical resource on this compound for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application and handling. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 774-40-3 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Colorless to white solid, semi-solid, or liquid | |

| Melting Point | 24-27 °C | |

| Boiling Point | 253-255 °C | |

| Density | 1.13 g/cm³ (at 20 °C) | |

| Refractive Index | 1.5136 (at 25 °C) | |

| Solubility | Soluble in Methanol | |

| Flash Point | 93 °C | |

| Storage Temperature | Below +30°C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.41 (m, 2H, Ar-H), 7.32 (m, 3H, Ar-H), 5.14 (s, 1H, CH-OH), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.95 (d, J=5.5 Hz, 1H, OH), 1.17 (t, J=7.1 Hz, 3H, OCH₂CH₃).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band around 3400-3500 cm⁻¹ for the hydroxyl (-OH) group, a strong absorption at approximately 1730-1750 cm⁻¹ for the ester carbonyl (C=O) stretching, and peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the Fischer esterification of mandelic acid and enzymatic synthesis.

Fischer Esterification

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Materials:

-

Mandelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mandelic acid in an excess of absolute ethanol (e.g., a 5 to 10-fold molar excess).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the mass of mandelic acid) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Repeat the washing until no more gas evolution is observed.

-

Wash the organic layer with deionized water and then with brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

-

Caption: Fischer esterification workflow for this compound synthesis.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds like this compound. Lipases are commonly employed for the kinetic resolution of racemic mandelic acid or its esters.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Anhydrous organic solvent (e.g., toluene or hexane)

-

An acyl donor (e.g., vinyl acetate)

Procedure:

-

Reaction Setup: In a sealed flask, dissolve racemic this compound and the acyl donor in the anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant shaking or stirring.

-

Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted ester and the newly formed ester.

-

Termination and Purification:

-

Once the desired conversion (typically around 50% for kinetic resolution) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Separate the unreacted this compound enantiomer from the acylated product by column chromatography.

-

Caption: Pathway for the enzymatic kinetic resolution of this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the pharmaceutical industry due to its chiral nature. It serves as a building block for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients. Its applications include:

-

Synthesis of Chiral APIs: Used in the synthesis of enantiomerically pure drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.

-

Asymmetric Synthesis: Employed as a starting material or a chiral auxiliary in various asymmetric reactions to introduce chirality into a target molecule.

-

Research Chemical: Utilized in academic and industrial research to explore new synthetic methodologies and to develop novel compounds with potential biological activity.

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting.

Hazard Identification

-

GHS Classification: Causes serious eye irritation.

-

Signal Word: Warning

-

Hazard Statements: H319: Causes serious eye irritation.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

Toxicological Information

-

Acute Oral Toxicity: LD50 (Mouse): 3750 mg/kg. The substance is considered to have low toxicity after a single ingestion.

Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Store below +30°C.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry and organic synthesis. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and safety. The detailed experimental protocols and structured data are intended to assist researchers and drug development professionals in the effective and safe utilization of this compound.

Logical Relationship Diagram

Caption: Interrelationships of this compound's core technical aspects.

References

Ethyl mandelate molecular weight

An In-depth Technical Guide to Ethyl Mandelate

Introduction

This compound (ethyl 2-hydroxy-2-phenylacetate) is an organic compound and the ethyl ester of mandelic acid.[1] It is a key chiral intermediate in the synthesis of various pharmaceuticals, contributing to the efficacy and specificity of drug formulations.[2][3] This document provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a visual representation of its synthesis pathway. This guide is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

The quantitative data for this compound, including its racemic form and individual enantiomers, are summarized in the table below for easy comparison.

| Property | Value | Enantiomer/Form | Reference |

| Molecular Weight | 180.20 g/mol | Racemic | [1][4] |

| 180.2005 g/mol | Not Specified | ||

| 180.2 g/mol | Racemic | ||

| Monoisotopic Mass | 180.078644241 Da | Racemic | |

| Molecular Formula | C₁₀H₁₂O₃ | All forms | |

| CAS Number | 774-40-3 | Racemic (DL) | |

| 10606-72-1 | (R)-(-) | ||

| 4358-88-7 | (+) | ||

| 13704-09-1 | L-(+) | ||

| Melting Point | 35 °C | Not Specified | |

| 24-27 °C | Racemic | ||

| 37 °C | Racemic | ||

| 33-34 °C | (R)-(-) | ||

| 27.0 to 30.0 °C | L-(+) | ||

| Boiling Point | 253-255 °C (lit.) | Racemic | |

| 103-105 °C / 2 mmHg (lit.) | (R)-(-) | ||

| Density | 1.13 g/cm³ (20 °C) | Racemic | |

| 1.115 g/mL at 25 °C (lit.) | Racemic | ||

| Refractive Index | 1.5136 (25 °C) | Not Specified | |

| n20/D 1.512 (lit.) | Racemic | ||

| Optical Activity | [α]21/D −134°, c = 3 in chloroform | (R)-(-) | |

| [α]20D = -137 to -133 ° (C = 3 in CHCl₃) | (R)-(-) | ||

| +135.0 to +140.0 deg (C=1, CHCl₃) | L-(+) | ||

| Flash Point | 93 °C | Racemic | |

| >230 °F | Racemic |

Experimental Protocol: Synthesis of this compound

The following protocol describes the Fischer esterification of mandelic acid to produce this compound. This method is a common and straightforward approach for synthesizing esters.

Materials:

-

DL-Mandelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol. A typical molar ratio would be 1:5 to 1:10 of mandelic acid to ethanol to drive the equilibrium towards the product.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Approximately 1-2% of the total volume is sufficient.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted mandelic acid. Carbon dioxide evolution will be observed. Continue washing until the effervescence ceases.

-

Workup - Extraction: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the excess ethanol using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Synthesis Pathway Visualization

The following diagram illustrates the Fischer esterification of mandelic acid with ethanol to yield this compound.

Caption: Fischer esterification of mandelic acid to this compound.

References

An In-depth Technical Guide to Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl mandelate, a significant intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols for its synthesis and chiral separation.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-hydroxy-2-phenylacetate [1][2]. It is the ethyl ester of mandelic acid and is also known by synonyms such as ethyl phenylglycolate and mandelic acid, ethyl ester[1][3]. As a chiral molecule, it exists as two enantiomers: (S)-ethyl mandelate and (R)-ethyl mandelate. The IUPAC name for the (S)-enantiomer is ethyl (2S)-2-hydroxy-2-phenylacetate[4].

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 774-40-3 (racemate) | |

| Appearance | Colorless liquid or colorless to white solid/semi-solid | |

| Melting Point | 24 - 27 °C | |

| Boiling Point | 253 - 255 °C | |

| Density | 1.115 - 1.13 g/mL at 20-25 °C | |

| Refractive Index | 1.512 - 1.5136 at 20-25 °C | |

| Flash Point | 93 °C | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

| Spectroscopic Technique | Key Data / Reference |

| ¹H NMR | Spectra available from ChemicalBook and PubChem. |

| ¹³C NMR | Spectrum available from ChemicalBook. |

| Infrared (IR) Spectroscopy | Spectra available from NIST WebBook and PubChem. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST WebBook and PubChem. |

| Raman Spectroscopy | Spectrum available from PubChem. |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various organic compounds and pharmaceuticals.

A common method for synthesizing this compound is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.

References

(S)-Ethyl Mandelate: A Chiral Synthon for Pharmaceutical and Fine Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl mandelate, the (S)-enantiomer of the ethyl ester of mandelic acid, is a pivotal chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its utility stems from the stereospecific orientation of its hydroxyl and phenyl groups, which allows for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the synthesis, properties, and analysis of (S)-ethyl mandelate, tailored for professionals in research and drug development.

Physicochemical and Optical Properties

(S)-Ethyl mandelate is a white to colorless solid or liquid with a characteristic aromatic odor. A summary of its key physical and chemical properties is presented in Table 1. The optical activity of (S)-ethyl mandelate is a critical parameter for its application in asymmetric synthesis, with a specific rotation value indicating its enantiomeric purity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | 106-107 °C at 4 mmHg | [2] |

| Density | 1.115 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.512 | |

| Specific Rotation ([α]21/D) | +134° (c=3 in chloroform) | |

| Enantiomeric Excess (ee) | ≥99% (GLC) | |

| CAS Number | 13704-09-1 |

Synthesis of (S)-Ethyl Mandelate

The enantioselective synthesis of (S)-ethyl mandelate is crucial for its application as a chiral synthon. Key methodologies include enzymatic kinetic resolution of racemic ethyl mandelate and asymmetric synthesis from prochiral precursors.

Enzymatic Kinetic Resolution of Racemic this compound

Lipase-catalyzed kinetic resolution is a widely employed method for the preparation of enantiomerically pure (S)-ethyl mandelate. This technique leverages the stereoselectivity of lipases to preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

A general procedure for the lipase-catalyzed kinetic resolution of racemic this compound is as follows:

-

Reaction Setup: In a suitable flask, dissolve racemic this compound in a non-polar organic solvent such as toluene.

-

Acyl Donor: Add an acyl donor, typically vinyl acetate, in a slight molar excess.

-

Enzyme Addition: Introduce a lipase, for example, Candida antarctica lipase B (CAL-B), to the reaction mixture.

-

Incubation: Stir the mixture at a controlled temperature, often around 30°C, and monitor the reaction progress by chiral HPLC or GC.

-

Reaction Quenching: Once the desired conversion (typically around 50%) is reached, quench the reaction by filtering off the enzyme.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting mixture of (S)-ethyl mandelate and the acylated (R)-enantiomer can be separated by column chromatography to yield the pure (S)-ethyl mandelate.

The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic this compound.

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Asymmetric Synthesis from Ethyl Benzoylformate

Another prominent method for producing enantiomerically pure this compound is the asymmetric reduction of ethyl benzoylformate. This can be achieved using chiral catalysts or biocatalysts like yeast.

Experimental Protocol: Asymmetric Reduction using Saccharomyces cerevisiae

A representative protocol for the asymmetric reduction of ethyl benzoylformate using yeast is outlined below:

-

Yeast Culture: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.

-

Substrate Addition: Add ethyl benzoylformate to the yeast culture.

-

Fermentation/Reduction: Incubate the mixture under controlled conditions (e.g., 30°C) with agitation for a specified period (e.g., 24-48 hours) to allow for the enzymatic reduction of the ketone.

-

Cell Removal: After the reaction is complete, separate the yeast cells from the culture medium by centrifugation or filtration.

-

Extraction: Extract the aqueous medium with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts, remove the solvent, and purify the resulting (S)-ethyl mandelate by column chromatography or distillation.

The logical relationship for the asymmetric synthesis of (S)-ethyl mandelate from ethyl benzoylformate is depicted in the following diagram.

References

The Pivotal Role of (R)-ethyl mandelate in Pharmaceutical Synthesis: A Technical Guide

Introduction

(R)-ethyl mandelate, a chiral ester of mandelic acid, stands as a cornerstone in the asymmetric synthesis of a multitude of pharmaceutical compounds. Its intrinsic chirality makes it an invaluable building block, enabling the stereoselective production of active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects.[1][2] This technical guide provides an in-depth exploration of the applications of (R)-ethyl mandelate in the pharmaceutical industry, detailing its synthesis, its role in the production of key drugs, and the experimental protocols that underpin these processes. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chiral intermediate.

Synthesis of (R)-ethyl mandelate: Enzymatic Kinetic Resolution

The most prevalent and efficient method for producing enantiomerically pure (R)-ethyl mandelate is through the enzymatic kinetic resolution of its racemic mixture.[1] This biotransformation leverages the stereoselectivity of lipases to preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus easily separable.

Key Enzymes and Reagents

Lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas species, are the biocatalysts of choice for this resolution.[3] Vinyl acetate is a commonly employed acyl donor due to its high reactivity and the irreversible nature of the transesterification reaction it facilitates.[1] The reaction is typically conducted in non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) to enhance enzyme stability and reaction kinetics.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl Mandelate

This protocol outlines a general procedure for the kinetic resolution of racemic ethyl mandelate using immobilized Candida antarctica lipase B (CALB).

Materials:

-

Racemic (±)-ethyl mandelate

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Reaction vessel with magnetic stirrer and temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a clean, dry reaction vessel, add racemic this compound (1.0 eq).

-

Add anhydrous MTBE to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Add vinyl acetate (2.0-5.0 eq) to the solution.

-

Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

-

Stir the mixture at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is achieved. This point maximizes the enantiomeric excess of both the unreacted (R)-ethyl mandelate and the acetylated (S)-enantiomer.

-

Upon reaching the desired conversion, stop the reaction and filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting mixture of (R)-ethyl mandelate and (S)-ethyl O-acetylmandelate by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

Quantitative Data from Enzymatic Resolution

The efficiency of the enzymatic resolution is quantified by the conversion rate and the enantiomeric excess (ee) of the product. The following table summarizes typical data obtained from such resolutions.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | (R)-ethyl mandelate ee (%) | Reference |

| Immobilized Candida antarctica Lipase B (CALB) | Vinyl acetate | MTBE | ~50 | >99 | |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Hexane | 48 | 98 | |

| Lipase from Pseudomonas fluorescens | Isopropenyl acetate | Toluene | 50 | >99 |

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

(R)-ethyl mandelate and its corresponding acid are crucial chiral precursors for a range of pharmaceuticals.

Synthesis of (R)-Pemoline

Pemoline is a central nervous system stimulant. The (R)-enantiomer is reported to be the more active isomer.

(R)-Pemoline can be synthesized from (R)-ethyl mandelate by reaction with guanidine in the presence of a base.

References

Ethyl mandelate structural formula

An In-Depth Technical Guide to Ethyl Mandelate for Researchers and Drug Development Professionals

Introduction

This compound (ethyl 2-hydroxy-2-phenylacetate) is an organic compound that serves as a crucial intermediate in pharmaceutical synthesis and as a valuable chiral building block in asymmetric synthesis.[1][2] It is the ethyl ester of mandelic acid, containing a secondary alcohol and an ester functional group.[3] This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, and applications, tailored for professionals in research and drug development.

Structural Formula and Chemical Identity

This compound is a chiral molecule and exists as two enantiomers, (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate, as well as a racemic mixture.

-

IUPAC Name : ethyl 2-hydroxy-2-phenylacetate

-

Synonyms : Ethyl phenylglycolate, Mandelic acid ethyl ester, Ethyl α-hydroxyphenylacetate

-

CAS Registry Number : 774-40-3 (for the racemate)

-

Molar Mass : 180.20 g/mol

Caption: Structural components of the this compound molecule.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, purification, and use in synthetic procedures.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Colorless to white solid, semi-solid, or liquid | |

| Melting Point | 24 - 27 °C | |

| Boiling Point | 253 - 255 °C at 760 mmHg | |

| Density | ~1.115 - 1.13 g/cm³ at 20-25 °C | |

| Flash Point | 93 °C (>230 °F) | |

| Refractive Index | ~1.512 - 1.5136 at 20-25 °C | |

| Solubility | Soluble in methanol | |

| pKa | 12.33 ± 0.20 (Predicted) | |

| LogP | 1.43 - 1.5 |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Key Information | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, methine, methylene, and methyl protons. | |

| ¹³C NMR | Spectrum data available for identifying unique carbon environments. | |

| Mass Spectrometry | Electron ionization (EI) mass spectra are available, useful for determining molecular weight and fragmentation patterns. | |

| IR Spectroscopy | FTIR spectra available, showing characteristic absorptions for O-H, C-H (aromatic and aliphatic), and C=O ester bonds. | |

| Raman Spectroscopy | Data available for vibrational mode analysis. |

Synthesis of this compound

This compound is commonly synthesized via the esterification of mandelic acid or through enzymatic routes, which can offer high enantioselectivity.

Synthesis Pathways

Caption: Key synthetic routes to this compound.

Experimental Protocol: Fischer Esterification of Mandelic Acid

This protocol describes a representative method for synthesizing racemic this compound.

Objective: To synthesize this compound from mandelic acid and ethanol using an acid catalyst.

Materials:

-

DL-Mandelic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine mandelic acid (e.g., 0.1 mol) and absolute ethanol (e.g., 100 mL).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 2-3 mL) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours to drive the esterification to completion.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude this compound can be further purified by vacuum distillation if necessary.

Characterization: Confirm the product's identity and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Role in Drug Development and Asymmetric Synthesis

This compound's significance in the pharmaceutical industry stems primarily from its nature as a chiral precursor.

-

Chiral Building Block: Enantiomerically pure forms of this compound, such as (R)-(-)-ethyl mandelate, are used as starting materials for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). This is critical for developing drugs with improved efficacy and reduced side effects.

-

Chiral Resolution: It is effective in the chiral resolution of racemic mixtures, a process that separates enantiomers.

-

Enzyme Substrate Studies: this compound and its parent acid are used as substrates to study the activity and mechanisms of enzymes like (S)-mandelate dehydrogenase.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl mandelate. It is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key quantitative data, details experimental protocols, and presents logical workflows through diagrammatic representations.

Core Physical and Chemical Properties

This compound, also known as ethyl 2-hydroxy-2-phenylacetate, is the ethyl ester of mandelic acid.[1] It is a chiral molecule and exists as two enantiomers, (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate, as well as a racemic mixture.[2][3] This chirality makes it a valuable intermediate in the asymmetric synthesis of various pharmaceuticals and fine chemicals.[2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the tables below. These tables provide a consolidated view of its fundamental characteristics.

| Identifier | Value |

| IUPAC Name | ethyl 2-hydroxy-2-phenylacetate |

| Synonyms | Ethyl phenylglycolate, Mandelic acid ethyl ester |

| CAS Number | 774-40-3 (racemic), 10606-72-1 ((R)-enantiomer), 13704-09-1 ((S)-enantiomer) |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CCOC(=O)C(C1=CC=CC=C1)O |

| InChI | InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 |

| Physical Property | Value |

| Appearance | Colorless to white solid or semi-solid or liquid |

| Melting Point | 24-27 °C, 35 °C, 37 °C |

| Boiling Point | 253-255 °C (lit.), 103-105 °C at 2 mmHg |

| Density | 1.13 g/cm³ at 20 °C, 1.115 g/mL at 25 °C (lit.) |

| Refractive Index | 1.5136 at 25 °C (589 nm), n20/D 1.512 (lit.) |

| Solubility | Soluble in methanol |

| Vapor Pressure | 0.00026 mmHg, 0.00918 mmHg at 25°C |

| Flash Point | 93 °C, >230 °F |

| pKa | 12.33 ± 0.20 (Predicted) |

| Optical Rotation [α]D | (R)-enantiomer: -134° (c=3 in chloroform, 21°C) |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, methine, methylene, and methyl protons. |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | IR spectra are available, showing characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O bonds. |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available for fragmentation analysis. |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound (Fischer Esterification)

A common method for the synthesis of this compound is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.

Materials:

-

Mandelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Dichloromethane or diethyl ether

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Hydrolysis of this compound

The ester functional group in this compound can be hydrolyzed back to mandelic acid under acidic or basic conditions.

Materials:

-

This compound

-

Sodium hydroxide solution (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

-

Ethanol (as a co-solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure (Base-catalyzed):

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid until the pH is acidic, which will precipitate the mandelic acid.

-

Collect the precipitated mandelic acid by filtration, wash with cold water, and dry.

Caption: Workflow for the hydrolysis of this compound.

Reactivity and Stability

This compound is stable under normal conditions. It is a secondary alcohol and an ester, and its reactivity is dictated by these two functional groups. The hydroxyl group can be oxidized or further esterified. The ester group can undergo hydrolysis or transesterification. It should be stored in a cool, dry place, away from oxidizing agents and moisture.

Applications in Drug Development

This compound, particularly its enantiomerically pure forms, serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its role as a key intermediate allows for the introduction of a specific stereocenter, which is often critical for the biological activity and selectivity of a drug molecule. It is utilized in the production of anti-inflammatory and analgesic medications.

Safety Information

This compound is classified as an irritant and can cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Ethyl Mandelate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for ethyl mandelate, a key intermediate in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is essential for ensuring a safe laboratory and manufacturing environment. This document summarizes key quantitative data, outlines detailed experimental safety protocols, and provides visual workflows for critical safety procedures.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes these key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| CAS Number | 774-40-3 | [4] |

| Appearance | Colorless liquid or colorless to white solid/semi-solid | |

| Odor | No information available | |

| Melting Point | 24 - 35.5 °C (75.2 - 95.9 °F) | |

| Boiling Point | 253 - 255 °C (487.4 - 491 °F) at 760 mmHg | |

| Density | 1.115 - 1.13 g/cm³ at 20-25 °C | |

| Flash Point | > 93 °C (> 199.4 °F) | |

| Vapor Pressure | 0.00026 mmHg | |

| Solubility | Soluble in chloroform (slightly) | |

| Refractive Index | 1.512 - 1.5136 at 20-25 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its potential to cause serious eye irritation.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

Sources:

Toxicological Data

The primary toxicological concern associated with this compound is acute eye irritation. The following table summarizes the available quantitative toxicological data.

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 3750 mg/kg |

Experimental Protocols

The safety data presented in this guide are derived from standardized experimental protocols. The following are summaries of the likely methodologies used, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (LD50) - OECD Guideline 425 (Up-and-Down Procedure)

This method is designed to estimate the median lethal dose (LD50) while minimizing the number of animals used.

-

Animal Selection: Healthy, young adult rodents (preferably female rats) are used.

-

Dosing: A single animal is dosed with the test substance via gavage. The initial dose is selected based on a preliminary estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for at least 14 days.

-

Sequential Dosing: Subsequent animals are dosed one at a time at 48-hour intervals. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Serious Eye Irritation - OECD Guideline 405

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Procedure: The test substance is applied in a single dose to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation. The reversibility of the effects is also assessed over a period of up to 21 days.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

In Vitro Skin Irritation - OECD Guideline 439

This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.

-

Test System: A three-dimensional RhE model, which mimics the properties of the human epidermis, is used.

-

Application: The test chemical is applied directly to the surface of the RhE tissue.

-

Exposure and Viability Assessment: After a defined exposure period, the tissue's viability is measured using a cell viability assay (e.g., MTT assay).

-

Classification: A chemical is classified as a skin irritant if it reduces cell viability below a certain threshold (≤ 50%).

Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.

-

Ensure adequate ventilation in the work area. Use in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands and any exposed skin thoroughly after handling.

-

Avoid ingestion and inhalation.

-

-

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

-

The product may be a solid, liquid, or a solidified/supercooled melt depending on the temperature, and should be stored accordingly, potentially under refrigeration and protected from moisture and light.

-

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

References

The Discovery and History of Ethyl Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl mandelate, the ethyl ester of mandelic acid, is a versatile chiral building block with significant applications in the pharmaceutical, fine chemical, and fragrance industries. Its importance lies in its role as a key intermediate in the synthesis of a variety of more complex molecules, where the stereochemistry of its chiral center is crucial for the desired biological activity or olfactory properties of the final product. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in modern research and development.

Discovery and Historical Context

The history of this compound is intrinsically linked to its parent compound, mandelic acid. The discovery of mandelic acid is credited to the German pharmacist Ferdinand Ludwig Winckler in 1831.[1] Winckler isolated the acid by heating amygdalin, a compound extracted from bitter almonds, with diluted hydrochloric acid. The name "mandelic acid" is derived from the German word "Mandel," meaning almond.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and product formulation. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molar Mass | 180.20 g/mol | |

| Appearance | White to colorless crystalline solid or liquid | |

| Melting Point | 24 - 27 °C | |

| Boiling Point | 253-255 °C (at 760 mmHg) | |

| Density | 1.13 g/cm³ (at 20 °C) | |

| Refractive Index (n²⁵/D) | 1.5136 | |

| Flash Point | 93 °C | |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data and Interpretation |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 5.1 (s, 1H, CH-OH), 4.2 (q, 2H, O-CH₂-CH₃), 3.5 (d, 1H, OH), 1.2 (t, 3H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~174 (C=O), 140 (Ar-C), 128-126 (Ar-CH), 72 (CH-OH), 62 (O-CH₂), 14 (CH₃) |

| Infrared (IR) | ~3450 cm⁻¹ (O-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | m/z 180 (M⁺), 107 (M - COOC₂H₅) |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. This section provides detailed protocols for a classical and a modern enzymatic approach.

Classical Synthesis: Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of mandelic acid with ethanol.

Materials:

-

DL-Mandelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 15.2 g (0.1 mol) of DL-mandelic acid and 100 mL of absolute ethanol.

-

Swirl the flask to dissolve the mandelic acid.

-

Slowly and carefully add 2 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with 50 mL of water, followed by two 50 mL portions of saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer with 50 mL of brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent (ethanol and diethyl ether) using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

Modern Synthesis: Lipase-Catalyzed Esterification

This enzymatic method offers a greener and more selective route to this compound, particularly for the synthesis of enantiomerically pure forms.

Materials:

-

(R/S)-Mandelic acid

-

Ethanol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous toluene (or another suitable organic solvent)

-

Molecular sieves (3Å)

-

Orbital shaker or magnetic stirrer with heating

-

Reaction vessel (e.g., screw-capped flask)

-

Filtration setup

Procedure:

-

In a 100 mL screw-capped flask, combine 7.6 g (0.05 mol) of (R/S)-mandelic acid and 25 mL of anhydrous toluene.

-

Add 4.6 g (0.1 mol) of ethanol to the mixture.

-

Add 1 g of immobilized lipase (e.g., Novozym 435) and 5 g of activated molecular sieves to the flask.

-

Seal the flask and place it in an orbital shaker set at 45 °C and 200 rpm.

-

Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC.

-

Once the desired conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.

-

The enzyme can be washed with fresh solvent and reused.

-

The filtrate, containing the this compound product, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Further purification, if necessary, can be performed by column chromatography or vacuum distillation.

Visualizing the Synthesis Workflows